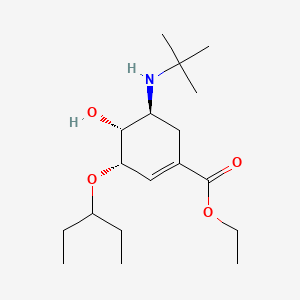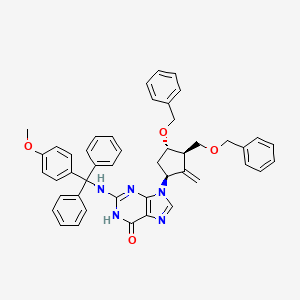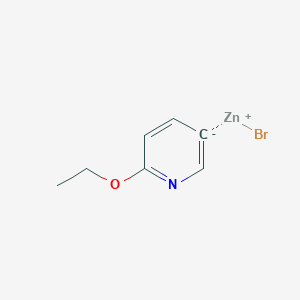
2-Ethoxypyridin-5-ylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxypyridin-5-ylZinc bromide is an organozinc compound with the molecular formula C₇H₈BrNOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxypyridin-5-ylZinc bromide can be synthesized through the reaction of 2-ethoxypyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{2-Ethoxypyridine} + \text{ZnBr}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxypyridin-5-ylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is often used as the solvent for reactions involving this compound.
Catalysts: Palladium or nickel catalysts are frequently employed in coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-Ethoxypyridin-5-ylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the construction of complex molecules.
Biology: It can be employed in the synthesis of biologically active compounds for pharmaceutical research.
Medicine: Researchers use it to develop new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxypyridin-5-ylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridylzinc bromide
- 2-Methoxypyridin-5-ylZinc bromide
- 2-Chloropyridin-5-ylZinc bromide
Comparison
2-Ethoxypyridin-5-ylZinc bromide is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H8BrNOZn |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
bromozinc(1+);6-ethoxy-3H-pyridin-3-ide |
InChI |
InChI=1S/C7H8NO.BrH.Zn/c1-2-9-7-5-3-4-6-8-7;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CMMJZXYESNQSSR-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=NC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


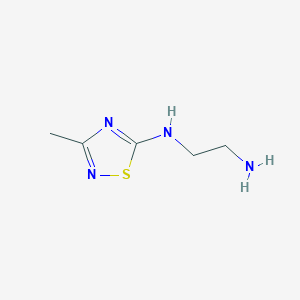
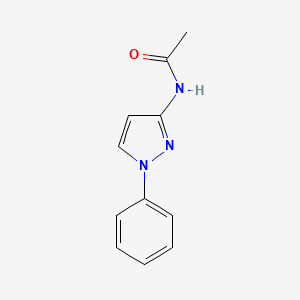
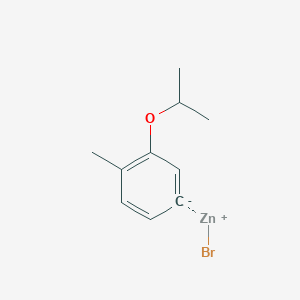


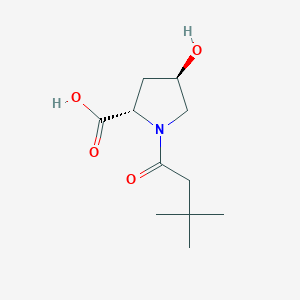
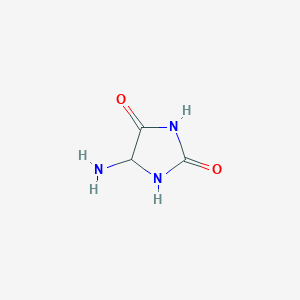
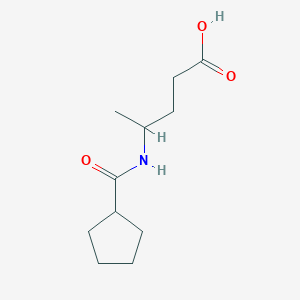
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)

